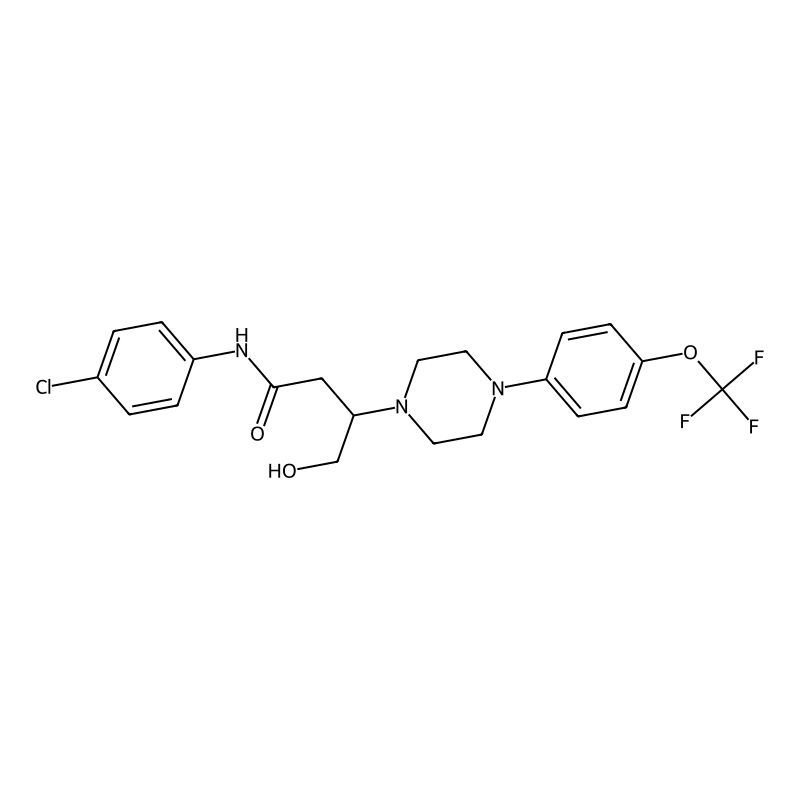VBIT-4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
VDAC1 Inhibition and Apoptosis Prevention
VBIT-4 acts as a VDAC1 inhibitor, preventing its formation of channels in the mitochondrial membrane. This channel formation is associated with programmed cell death, or apoptosis. Studies have shown that VBIT-4 effectively inhibits VDAC1 oligomerization, thereby preventing apoptosis and its associated processes, including:
- Cytosolic calcium (Ca2+) elevation: VBIT-4 prevents excessive Ca2+ influx into the cytoplasm, which can trigger cell death. [Source: National Institutes of Health (NIH) - ]
- Reactive oxygen species (ROS) production: VBIT-4 reduces the generation of damaging ROS within cells, further protecting them from apoptosis. [Source: National Institutes of Health (NIH) - ]
This ability to suppress apoptosis has led researchers to explore VBIT-4's potential in treating various diseases with a significant apoptotic component, including:
- Neurodegenerative diseases: Studies in Alzheimer's disease (AD) models suggest that VBIT-4 prevents neuronal cell death and alleviates neuroinflammation by inhibiting VDAC1 and associated apoptotic pathways. [Source: National Institutes of Health (NIH) - ]
- Cardiovascular diseases: Research indicates VBIT-4's potential to protect heart cells from damage caused by ischemia-reperfusion injury, a condition linked to heart attacks and strokes, by preventing VDAC1-mediated apoptosis. [Source: ]
VDAC1 and Mitochondrial Dysfunction
VDAC1 plays a crucial role in mitochondrial function, and its dysregulation is linked to various diseases. VBIT-4's interaction with VDAC1 is being investigated for its potential to:
- Prevent mitochondrial dysfunction: Studies in animal models of type 2 diabetes (T2D) and lupus suggest that VBIT-4's VDAC1 inhibitory effect helps maintain proper mitochondrial function and protects against disease progression. [Source: ]
- Reduce inflammation: VBIT-4 may help regulate inflammation by preventing VDAC1-mediated release of mitochondrial DNA into the cytoplasm, which can trigger inflammatory responses. [Source: National Institutes of Health (NIH) - ]
VBIT-4 is a small molecule identified as a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1), a crucial protein located in the outer mitochondrial membrane. This compound is notable for its ability to inhibit VDAC1 oligomerization, which is associated with various pathological conditions, including apoptosis and metabolic disorders. VBIT-4 has been characterized for its low dissociation constant, indicating a strong binding affinity to VDAC1, making it a promising candidate for therapeutic applications targeting mitochondrial dysfunction .
VBIT-4 acts by inhibiting the oligomerization of VDAC1. This prevents excessive release of mitochondrial DNA (mtDNA) and type I interferon (IFN) signaling, both of which are implicated in autoimmune diseases like systemic lupus erythematosus (SLE). In other studies, VBIT-4 has shown promise in protecting against cell death in pancreatic beta cells and improving cognitive function in animal models of neurodegenerative diseases []. These effects are likely linked to its ability to maintain mitochondrial function and ATP production [].
- VBIT-4 can be derived from simpler organic precursors through a series of coupling reactions.
- The synthesis often requires purification steps like chromatography to achieve high purity levels necessary for biological testing .
VBIT-4 exhibits significant biological activity by modulating mitochondrial function and apoptosis. Studies have demonstrated that:
- It effectively reduces cell death induced by hyperglycemia in endothelial cells and fibroblasts.
- The compound has shown potential in alleviating symptoms related to conditions such as Type 2 diabetes, lupus, and colitis by targeting the mitochondrial pathway involved in these diseases .
VBIT-4 has several potential applications in biomedical research and therapeutics:
- Diabetes Treatment: Its ability to inhibit VDAC1 oligomerization makes it a candidate for treating diabetic complications by preserving mitochondrial integrity .
- Cancer Research: Given its role in apoptosis regulation, VBIT-4 may be explored as a therapeutic agent in cancer where apoptosis dysregulation is prevalent .
- Neurodegenerative Disorders: The compound's protective effects on mitochondria suggest potential applications in diseases characterized by mitochondrial dysfunction, such as Alzheimer's and Parkinson's disease .
Interaction studies have confirmed that VBIT-4 binds specifically to VDAC1, affecting its functional activity:
- Binding Affinity: The dissociation constant (Kd) of VBIT-4 has been measured at approximately 3 µM, indicating a strong interaction with VDAC1 compared to other ligands .
- Functional Impact: Studies using microscale thermophoresis and differential scanning fluorimetry have demonstrated that VBIT-4 significantly alters the conductance properties of VDAC1 channels, supporting its role as an inhibitor .
Several compounds exhibit similar mechanisms of action or target the same pathways as VBIT-4. These include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Cannabidiol | Modulates various ion channels including VDAC | Known for anti-inflammatory properties |
| Curcumin | Inhibits apoptosis via multiple pathways | Natural compound with antioxidant properties |
| DIDS (4,4'-diisothiocyanostilbene-2,2'-disulfonic acid) | Inhibits conductance of VDAC channels | Primarily used for studying ion transport |
| Ubiquinone | Functions as an electron carrier in mitochondria | Essential for ATP synthesis |
| Fluoxetine | Inhibits serotonin reuptake; potential effects on mitochondrial function | Antidepressant with neuroprotective effects |
VBIT-4 stands out due to its specific targeting of VDAC1 oligomerization, making it particularly relevant for conditions where mitochondrial dysfunction leads to increased apoptosis.








